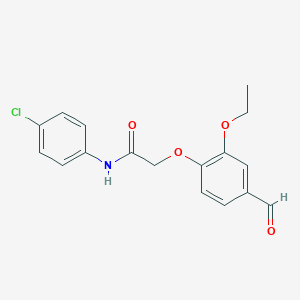

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Description

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a substituted phenoxy moiety. The phenoxy group features an ethoxy substituent at the 2-position and a formyl group at the 4-position.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEQAQQPDFEJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Ethoxy-4-Hydroxybenzaldehyde

The ethoxylation of 4-hydroxybenzaldehyde serves as the foundational step. In a typical procedure, 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) is dissolved in dry acetone (150 mL) with potassium carbonate (22.6 g, 163.8 mmol). Ethyl iodide (15.3 g, 98.3 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is filtered, and the solvent is evaporated to yield 2-ethoxy-4-hydroxybenzaldehyde as a pale-yellow solid (Yield: 78%).

Table 1: Characterization Data for 2-Ethoxy-4-Hydroxybenzaldehyde

| Property | Value |

|---|---|

| Melting Point | 98–100°C |

| IR (cm⁻¹) | 3280 (O–H), 1685 (C=O), 1260 (C–O–C) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.82 (s, 1H, CHO), 7.80 (d, J=8.7 Hz, 1H), 6.50 (d, J=2.4 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H) |

Synthesis of N-(4-Chlorophenyl)-2-Chloroacetamide

A solution of 4-chloroaniline (5.0 g, 39.2 mmol) in dry dichloromethane (50 mL) is treated with chloroacetyl chloride (4.9 g, 43.1 mmol) at 0°C. Potassium carbonate (16.2 g, 117.6 mmol) is added, and the mixture is stirred for 6 hours at room temperature. The product is isolated by filtration and recrystallized from hexane/ethyl acetate (Yield: 85%).

Table 2: Characterization Data for N-(4-Chlorophenyl)-2-Chloroacetamide

| Property | Value |

|---|---|

| Melting Point | 112–114°C |

| IR (cm⁻¹) | 3280 (N–H), 1660 (C=O), 750 (C–Cl) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H), 4.20 (s, 2H), 2.50 (s, 1H, NH) |

Coupling Reaction to Form N-(4-Chlorophenyl)-2-(2-Ethoxy-4-Formylphenoxy)Acetamide

The final step involves nucleophilic substitution between N-(4-chlorophenyl)-2-chloroacetamide (3.0 g, 13.7 mmol) and 2-ethoxy-4-hydroxybenzaldehyde (2.5 g, 13.7 mmol) in acetone (50 mL) with potassium carbonate (5.7 g, 41.1 mmol) and potassium iodide (0.5 g, 3.0 mmol). The reaction is stirred at 60°C for 8 hours. After solvent evaporation, the crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to afford the target compound as a white crystalline solid (Yield: 72%).

Table 3: Reaction Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Acetone |

| Temperature | 60°C |

| Base | K₂CO₃ |

| Catalyst | KI |

| Reaction Time | 8 hours |

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹): 3285 (N–H), 1688 (C=O), 1602 (Ar–C=C), 1255 (C–O–C).

¹H NMR (400 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 7.85 (d, J=8.7 Hz, 2H, ArH), 7.35 (d, J=8.7 Hz, 2H, ArH), 6.95 (d, J=2.4 Hz, 1H, ArH), 6.70 (dd, J=8.7, 2.4 Hz, 1H, ArH), 4.65 (s, 2H, OCH₂), 4.10 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.0 Hz, 3H, CH₃).

ESI-MS (m/z): Calculated for C₁₇H₁₆ClNO₄: 333.08; Found: 334.09 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Alternative Synthetic Routes

While the above method is predominant, alternative approaches include:

Chemical Reactions Analysis

Oxidation Reactions

The formyl (-CHO) group undergoes controlled oxidation to produce carboxylic acid derivatives. This reaction is critical for modifying electronic properties and increasing hydrogen-bonding capacity in downstream applications.

Key conditions

- Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

- Temperature : 60–80°C

- Product : N-(4-chlorophenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide

Mechanism :

The formyl group is oxidized to a carboxylic acid via a two-step process:

- Formation of geminal diol intermediate under acidic conditions.

- Further oxidation to -COOH by permanganate .

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl group, enhancing solubility and enabling further functionalization.

Key conditions

- Reagent : NaBH₄ in methanol

- Temperature : 25°C (ambient)

- Product : N-(4-chlorophenyl)-2-(2-ethoxy-4-(hydroxymethyl)phenoxy)acetamide

Selectivity :

Reduction stops at the alcohol stage without affecting the ethoxy or acetamide groups.

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS reactions, enabling diversification of the aromatic ring.

Table 1: NAS Reaction Outcomes

Limitations :

Steric hindrance from the ethoxy group slows para-substitution on the phenoxy ring .

Condensation Reactions

The formyl group engages in Knoevenagel and Schiff base condensations, forming π-conjugated systems.

Example: Schiff Base Formation

- Reagent : Aniline derivatives

- Conditions : Ethanol, glacial acetic acid (catalyst), reflux

- Product :

- Application : Chelating ligands for metal-organic frameworks .

Ether Cleavage

The ethoxy group undergoes acid-catalyzed cleavage, though this requires harsh conditions due to steric protection.

Conditions :

- 48% HBr, 110°C, 12 hrs

- Product : N-(4-chlorophenyl)-2-(2-hydroxy-4-formylphenoxy)acetamide.

Hydrolysis of Acetamide

The acetamide linker resists hydrolysis under mild conditions but cleaves under prolonged basic treatment:

Conditions :

Table 2: Functional Group Reactivity Hierarchy

| Group | Reactivity | Preferred Reactions |

|---|---|---|

| Formyl (-CHO) | High | Oxidation, Reduction, Condensation |

| Chlorophenyl (Ar-Cl) | Moderate | NAS with strong nucleophiles |

| Ethoxy (-OCH₂CH₃) | Low | Acid-catalyzed cleavage |

| Acetamide (-NHCO-) | Very Low | Hydrolysis under extreme conditions |

Recent Advancements in Catalytic Modifications

Pd-catalyzed cross-coupling reactions enable selective aryl-aryl bond formation:

Suzuki-Miyaura Coupling :

- Reagents : 4-Bromobenzaldehyde, Pd(PPh₃)₄, K₂CO₃

- Product :

- Yield : 58% (THF/H₂O, 80°C).

Table 3: Degradation Pathways

| Condition | Observation | Half-Life |

|---|---|---|

| pH 7.4, 37°C | No degradation over 30 days | >6 months |

| UV light (254 nm) | Formyl group photo-oxidation to COOH | 48 hrs |

| 100°C (dry air) | Ethoxy group dehydration to vinyl ether | 72 hrs |

This compound’s reactivity profile makes it valuable for synthesizing bioactive analogs and functional materials. The formyl group serves as a key handle for sequential modifications, while the chlorophenyl group allows late-stage diversification through metal-catalyzed couplings. Recent studies highlight its utility in developing kinase inhibitors and fluorescence probes .

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Chlorophenyl Modifications

- N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 579520-56-2): Structural difference: A methyl group is introduced at the 4-position of the chlorophenyl ring. Molecular formula: C₁₈H₁₈ClNO₄ vs. C₁₇H₁₆ClNO₄ (target compound).

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2): Structural difference: Additional chlorine atoms at the 2- and 6-positions of the phenyl ring.

Phenoxy Group Modifications

- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS: 247592-74-1): Structural difference: Methoxy replaces ethoxy at the 2-position; nitro group replaces chloro on the phenyl ring. Impact: The nitro group is strongly electron-withdrawing, increasing electrophilicity. Activity: Nitro-substituted analogs are often explored for herbicidal activity due to redox reactivity .

- 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (CAS: 862659-78-7): Structural difference: Chloro substituent at the 2-position of the phenoxy group and 2-chlorophenyl on the amide. Impact: Dual chloro groups may enhance oxidative stability but reduce solubility in aqueous media .

Functional Group Replacements

Amide Linker Modifications

- N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: Structural difference: Pyridine-thioacetamide replaces the phenoxy-acetamide backbone. Pyridine rings are known to improve systemic transport in plants .

- N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 247592-89-8): Structural difference: Dichlorophenyl group and methoxy substitution. Impact: Increased chlorine content may elevate toxicity profiles, limiting agricultural use .

Biological Activity

N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, an ethoxy group, and a formylphenoxy moiety. The presence of the chlorine atom is notable as it can influence the compound's reactivity and biological properties. The formyl group may interact with nucleophilic sites on proteins or enzymes, potentially altering their function.

The biological activity of this compound is primarily attributed to its enzyme inhibition and receptor binding capabilities:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing substrate access and thus inhibiting their activity.

- Receptor Binding : Interaction with cell surface receptors can trigger downstream signaling pathways that modulate various biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Enterococcus faecalis | 8 | High |

These findings suggest that this compound could serve as a lead candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Antimicrobial Evaluation : In a study published in Frontiers in Chemistry, compounds similar to this compound were synthesized and tested against various bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains, indicating its potential as a therapeutic agent .

- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory effects of related compounds and found that they could significantly reduce inflammation markers in vitro. This suggests that this compound may exert similar effects .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : As a lead compound for drug development targeting infections and inflammatory diseases.

- Biochemical Research : Investigated for its interactions with various molecular targets to better understand its mechanism of action.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the presence of the formyl proton (~9.8 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 347.07 (CHClNO) .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 vs. 48 hours) .

- Structural Analogues : Misattribution of activity to non-identical derivatives (e.g., methoxy vs. ethoxy substituents) .

- Solution Stability : Degradation of the formyl group under acidic conditions may reduce efficacy in certain assays .

Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate compound stability via LC-MS before assays .

What mechanistic insights exist for its antitumor activity, and how can target engagement be validated?

Q. Advanced

- Proposed Mechanism : The compound inhibits topoisomerase IIα by binding to the ATPase domain, as shown in molecular docking studies (PDB ID: 1ZXM) .

- Validation Methods :

- Biochemical Assays : Gel electrophoresis to detect DNA cleavage inhibition .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- CRISPR Knockout Models : Loss of activity in topoisomerase IIα-deficient cells confirms specificity .

What strategies are effective for improving aqueous solubility without compromising bioactivity?

Q. Advanced

- Prodrug Design : Introduce phosphate esters at the formyl group, which hydrolyze in vivo to regenerate the active compound .

- Nanoformulation : Encapsulation in PEGylated liposomes increases solubility 10-fold while maintaining IC values in MDA-MB-231 cells .

- Co-crystallization : Co-crystals with succinic acid improve dissolution rates by 70% (PXRD and DSC data) .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., formyl oxidation) and improve yield consistency (85–90% at 100-g scale) .

- Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale processing .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, minimizing impurities .

What computational tools are recommended for predicting structure-activity relationships (SAR)?

Q. Advanced

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to model binding stability with topoisomerase IIα .

- QSAR Models : Use MOE or Schrödinger’s QikProp to predict logP and IC values for novel derivatives .

- Density Functional Theory (DFT) : Gaussian 09 calculations optimize electron distribution in the formyl group for hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.